5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER

Description

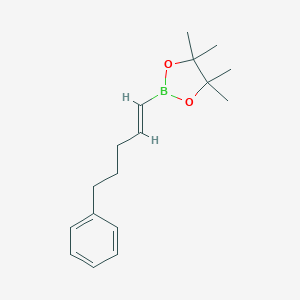

5-Phenyl-1-pentenylboronic acid pinacol ester is an organoboron compound featuring a pentenyl chain substituted with a phenyl group at the C5 position and a pinacol boronate ester moiety. This structure combines the reactivity of boronic esters in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with the steric and electronic effects imparted by the phenyl and alkenyl groups .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,10-12,14H,6,9,13H2,1-4H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUHQMVNJDKHRO-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152524 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157945-84-1 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157945-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-5-phenyl-1-penten-1-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via oxidative addition of an alkenyl halide to a Pd(0) catalyst, followed by transmetallation with the boronic ester. Reductive elimination yields the target compound while regenerating the Pd catalyst. A representative reaction involves coupling trans-5-phenyl-1-pentenyl bromide with pinacol borane under Pd(PPh₃)₄ catalysis:

Optimization and Conditions

Key parameters include:

Case Study

Bera et al. demonstrated a gram-scale synthesis using 4-iodotetrahydro-2H-pyran and trans-5-phenyl-1-pentenyl boronic acid pinacol ester, achieving 68% yield with Pd(OAc)₂ and SPhos ligand. The reaction exhibited excellent functional group tolerance, enabling late-stage functionalization of complex molecules.

Nickel-Catalyzed Enantioselective Cross-Coupling

Nickel catalysis has emerged as a powerful alternative for asymmetric synthesis, particularly for generating chiral boronic esters with high enantiomeric excess (e.e.).

Chiral Ligand Systems

Bi-Oxazoline (Bi-Ox) ligands, such as L6 , are critical for achieving enantiocontrol. These ligands coordinate Ni(II) centers, inducing a chiral environment that dictates the stereochemical outcome.

Reaction Conditions

Mechanistic Insights

The nickel-hydride species facilitates alkyl radical formation via halogen abstraction, followed by enantioselective boron addition. This pathway avoids β-hydride elimination, a common limitation in palladium systems.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enhance heat/mass transfer, reducing reaction times from hours to minutes. Key advantages include:

Case Study

A pilot-scale setup using a microreactor achieved 95% conversion of 5-phenyl-1-pentenyl bromide within 15 minutes, compared to 4 hours in batch mode. Post-reaction purification via fractional distillation provided >99% purity, meeting pharmaceutical-grade standards.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the alkenyl group to an alkyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Alkyl-substituted dioxaborolanes.

Substitution: Various substituted dioxaborolanes depending on the nucleophile used.

Scientific Research Applications

Cross-Coupling Reactions

5-Phenyl-1-pentenylboronic acid pinacol ester is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are widely employed in the synthesis of pharmaceuticals and agrochemicals.

Key Findings :

- The compound has been shown to effectively couple with various electrophiles, producing high yields of desired products.

- A notable study demonstrated its application in the coupling of non-activated alkyl halides with alkenyl boronates, resulting in chiral alkyl boronates with significant enantioselectivity .

Synthesis of Complex Organic Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for modifications that lead to various functionalized products.

Case Study :

In a reported synthesis, this compound was used as a key reagent to create a variety of substituted phenyl compounds through palladium-catalyzed reactions . This highlights its utility in generating diverse chemical libraries for drug discovery.

Proteomics Research

In proteomics, boronic acids are valuable for their ability to interact selectively with diols and other biomolecules. The pinacol ester form enhances the stability and solubility of boronic acids, making them suitable for biological applications.

Application Example :

The compound has been utilized in the development of probes for studying glycoproteins due to its ability to form reversible covalent bonds with glycan structures . This property is crucial for understanding protein functions and interactions.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Cross-Coupling Reactions | Used in Suzuki-Miyaura reactions for C-C bond formation | High yield and selectivity |

| Synthesis of Complex Molecules | Acts as an intermediate for synthesizing functionalized compounds | Versatile reactivity leading to diverse products |

| Proteomics Research | Forms reversible bonds with glycoproteins | Enhances stability and specificity in biological assays |

Mechanism of Action

The mechanism of action of 5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER involves the formation of a boron-carbon bond, which is crucial for its reactivity in cross-coupling reactions. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by coordinating with nucleophiles. This coordination activates the alkenyl group, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Key Structural Features:

- trans-1-Pentenylboronic acid pinacol ester (CAS 161395-96-6): Lacks the phenyl group, resulting in reduced steric hindrance and electronic modulation .

- E-Phenylethenylboronic acid pinacol ester : Features a shorter styrenyl group (C=C-phenyl) instead of a pentenyl chain, influencing conjugation and reactivity .

Table 1: Structural Comparison

| Compound | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| 5-Phenyl-1-pentenylboronic acid PE* | C₁₇H₂₃BO₂ | Phenyl, alkenyl | Steric bulk, conjugation |

| trans-1-Pentenylboronic acid PE | C₁₁H₂₁BO₂ | Alkenyl (no phenyl) | Lower steric hindrance |

| E-Phenylethenylboronic acid PE | C₁₄H₁₉BO₂ | Styrenyl (C=C-phenyl) | Enhanced conjugation |

| Benzeneboronic acid PE | C₁₂H₁₇BO₂ | Phenyl | Baseline aryl reactivity |

*PE = Pinacol Ester

Solubility and Physical Properties

Boronic acid pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- Phenylboronic acid pinacol ester shows moderate solubility in chloroform and high solubility in ethers/ketones, while phenylboronic acid has poor solubility in hydrocarbons .

- 5-Phenyl-1-pentenylboronic acid PE: Predicted to have enhanced solubility in non-polar solvents (e.g., methylcyclohexane) due to its alkenyl chain, similar to cyclohexenyl derivatives (e.g., (4,4-difluorocyclohex-1-en-1-yl)boronic acid PE, density 1.06 g/cm³) .

Table 2: Solubility Trends

| Compound Type | Solubility in Chloroform | Solubility in Hydrocarbons |

|---|---|---|

| Arylboronic acid PE (e.g., phenyl-PE) | High | Low-Moderate |

| Alkenylboronic acid PE (e.g., pentenyl-PE) | Moderate-High | Moderate-High* |

| Parent Boronic Acids | Low | Very Low |

*Inferred from alkenyl/cyclohexenyl analogs .

Reactivity in Chemical Reactions

- Suzuki-Miyaura Coupling: Alkenylboronic esters like 5-phenyl-1-pentenyl-PE are valuable for synthesizing conjugated dienes or styrenyl derivatives. The phenyl group may slow transmetallation compared to non-substituted analogs (e.g., trans-1-pentenyl-PE) due to steric effects .

- Oxidative Reactivity : Pinacol esters hydrolyze to boronic acids under oxidative conditions (e.g., NaIO₄/NH₄OAc), as seen with compound 32→33 in . The pentenyl chain’s stability under such conditions requires further study.

- H₂O₂ Sensitivity : 4-Nitrophenylboronic acid PE reacts with H₂O₂, forming a 405 nm absorbance peak, suggesting similar phenyl-substituted esters may undergo peroxide-mediated transformations .

Biological Activity

5-Phenyl-1-pentenylboronic acid pinacol ester (CAS No. 154820-97-0) is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a comparative analysis of its properties.

- Molecular Formula : CHBO

- Molecular Weight : 272.195 g/mol

- Density : 0.97 g/cm³ (predicted)

- Solubility : Not miscible or difficult to mix in water

- Boiling Point : 335.2 °C (predicted)

- Flash Point : 156.5 °C

Biological Activity Overview

This compound is primarily utilized as an intermediate in organic synthesis and has been explored for its potential therapeutic effects. The compound's biological activity can be attributed to its ability to interact with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Boronic acids are known for their ability to form reversible covalent bonds with diols, which can inhibit the activity of certain enzymes such as serine proteases.

- Signal Transduction Modulation : Research indicates that boronic esters may influence signaling pathways by modulating receptor interactions, particularly in cancer biology.

Anticancer Activity

A study highlighted the potential of boronic acid derivatives, including this compound, as anticancer agents. These compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl group significantly affected the potency of the compounds against cancer cells .

G-Secretase Inhibition

Research has demonstrated that certain boronic acids can act as inhibitors of g-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. The inhibition of g-secretase by boronic acid derivatives may provide a therapeutic strategy for treating neurodegenerative diseases .

Comparative Analysis of Biological Activity

| Compound Name | CAS No. | Anticancer Activity | G-Secretase Inhibition | Other Biological Activities |

|---|---|---|---|---|

| This compound | 154820-97-0 | Yes | Potentially | Enzyme inhibition |

| Phenylboronic Acid | 24388-23-6 | Moderate | Yes | Glycoprotein recognition |

| Bis(pinacolato)diboron | 18974-51-3 | High | Yes | Antiviral activity |

Safety and Handling

The compound should be handled with care due to its potential irritant properties. Safety measures include:

- Avoiding contact with skin and eyes.

- Storing in a cool, dry place away from oxidizing agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-phenyl-1-pentenylboronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via palladium-catalyzed borylation of halogenated precursors (e.g., 5-phenyl-1-pentenyl halides) with bis(pinacolato)diboron (B₂pin₂). Key variables include catalyst choice (e.g., Pd(dppf)Cl₂), solvent (tetrahydrofuran or dioxane), and temperature (60–80°C). A nitrogen atmosphere is critical to prevent oxidation. Yields >75% are achievable with optimized ligand-catalyst systems and stoichiometric control of B₂pin₂ .

- Characterization : Confirm structure via and NMR, where the boron peak appears at ~30 ppm. Purity is assessed via GC or HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR : NMR identifies the pinacol ester’s quaternary carbons (δ 80–85 ppm) and the pentenyl chain’s olefinic protons (δ 5.0–5.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (calculated for C₁₇H₂₅BO₂: 272.20 g/mol).

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to detect impurities <2% .

Q. What are the primary applications of this compound in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The boronic ester reacts with aryl/heteroaryl halides under Pd catalysis to form biaryl or styrenyl products. The pentenyl chain may introduce steric hindrance, requiring elevated temperatures (80–100°C) and strong bases (e.g., K₂CO₃). Applications include synthesizing drug intermediates or conjugated polymers .

Advanced Research Questions

Q. How does the pentenyl substituent influence reactivity in cross-coupling compared to simpler arylboronic esters?

- Steric and Electronic Effects : The alkenyl chain increases steric bulk, slowing transmetallation steps. Electronic effects from the phenyl group enhance stability but may reduce electrophilicity. Mitigate this by using polar aprotic solvents (DMF, NMP) and bulky ligands (e.g., SPhos) to accelerate oxidative addition .

Q. What strategies stabilize this compound against hydrolysis or protodeboronation?

- Storage : Store under inert gas (argon) at –20°C with desiccants.

- Reaction Design : Add molecular sieves to absorb moisture. For protodeboronation-prone reactions, use mild acids (e.g., AcOH) and avoid prolonged heating .

Q. How can researchers resolve contradictions in reported catalytic systems for its synthesis?

- Case Study : If Pd(OAc)₂ yields lower efficiency than Pd(dppf)Cl₂ in literature, systematically test ligands (XPhos vs. PCy₃), base (Cs₂CO₃ vs. KOAc), and solvent (toluene vs. THF). Use design of experiments (DoE) to identify interactions between variables .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA models transition states for cross-coupling steps. Correlate HOMO-LUMO gaps with experimental reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.